1-Methylpyrrolidin-3-yl propionate
Description
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
(1-methylpyrrolidin-3-yl) propanoate |
InChI |
InChI=1S/C8H15NO2/c1-3-8(10)11-7-4-5-9(2)6-7/h7H,3-6H2,1-2H3 |
InChI Key |
YXGFOCDXNTYPPR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC1CCN(C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methylpyrrolidin-3-yl propionate typically involves the esterification of 1-methylpyrrolidin-3-ol with propionic acid or its derivatives. A common method includes the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-Methylpyrrolidin-3-yl propionate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
1-Methylpyrrolidin-3-yl propionate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-methylpyrrolidin-3-yl propionate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active pyrrolidine moiety, which can then interact with biological targets. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
(S)-1-Methylpyrrolidin-3-yl 4-Iodobenzoate
- Molecular Formula: C₁₃H₁₅INO₂
- Molecular Weight : 344.17 g/mol
- Log P : ~2.1 (calculated, comparable to BBB-penetrant compounds)
- Yield : 41–54%
- Purity : ≥97% (HPLC)
- Application : Cholinesterase ligand for neurological imaging .
Comparison: Unlike 1-methylpyrrolidin-3-yl propionate, this analog substitutes propionate with a 4-iodobenzoate group, enhancing aromatic interactions but reducing hydrophilicity.
Propionate Esters in Pharmaceuticals
Testosterone Propionate
Nandrolone Propionate
- Molecular Formula : C₂₁H₃₀O₃
- Molecular Weight : 330.5 g/mol
- Purity : 98% (HPLC)
- Application : Anabolic steroid with prolonged activity due to esterification .
Comparison : These steroids utilize the propionate group to modulate pharmacokinetics, delaying hydrolysis. This compound lacks a steroid backbone but may similarly influence drug release profiles if used in prodrug design.
Industrial and Food-Grade Propionates
Benzyl Propionate
Calcium Propionate
- Molecular Formula : C₆H₁₀CaO₄
- Solubility : Freely soluble in water
- Application : Food preservative (anti-mold) .
Comparison: Unlike this compound, these compounds are simple esters or salts optimized for solubility and non-toxicity in consumer products.
Data Tables
Table 1. Key Properties of this compound and Analogs
*Estimated data based on structural analogs. †Predicted using fragment-based methods. ‡Experimental value for testosterone derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
